molecular formula C8H10F3NO2 B13515350 2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.4]octan-2-yl}ethan-1-one

2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.4]octan-2-yl}ethan-1-one

Cat. No.: B13515350
M. Wt: 209.17 g/mol
InChI Key: UXLMAPOUMHSIBP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.4]octan-2-yl}ethan-1-one is a chemical compound with the molecular formula C8H10F3NO2 and a molecular weight of 209.2 g/mol. This compound is characterized by the presence of a trifluoromethyl group and a spirocyclic structure containing both oxygen and nitrogen atoms. It is primarily used in research and pharmaceutical applications .

Preparation Methods

The synthesis of 2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.4]octan-2-yl}ethan-1-one involves several steps. One common synthetic route includes the reaction of a suitable spirocyclic precursor with trifluoroacetic anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.4]octan-2-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted products.

Scientific Research Applications

2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.4]octan-2-yl}ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.4]octan-2-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The spirocyclic structure contributes to its stability and specificity in binding to target proteins or enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.4]octan-2-yl}ethan-1-one can be compared with other similar compounds, such as:

    2,2,2-Trifluoro-1-{5-oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-one: This compound has a similar trifluoromethyl group but differs in the size and structure of the spirocyclic ring.

    2,2,2-Trifluoro-1-{6-oxa-1-azaspiro[3.4]octan-1-yl}ethan-1-one: This compound has a different position of the oxygen and nitrogen atoms within the spirocyclic ring, leading to variations in its chemical and biological properties.

The uniqueness of 2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3

Properties

Molecular Formula

C8H10F3NO2

Molecular Weight

209.17 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-oxa-2-azaspiro[3.4]octan-2-yl)ethanone

InChI

InChI=1S/C8H10F3NO2/c9-8(10,11)6(13)12-4-7(5-12)2-1-3-14-7/h1-5H2

InChI Key

UXLMAPOUMHSIBP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CN(C2)C(=O)C(F)(F)F)OC1

Origin of Product

United States

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